Camaldulenic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Camaldulenic acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other triterpenoid compounds.

Biology: Studies have shown its role in modulating biological pathways, making it a subject of interest in biochemical research.

Medicine: Due to its anti-inflammatory and anti-cancer properties, this compound is being investigated for potential therapeutic applications.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals

Wirkmechanismus

Target of Action

Camaldulenic acid is a triterpenoid . Triterpenoids are known to have a variety of medicinal activities . .

Mode of Action

It is known that triterpenoids, the class of compounds to which this compound belongs, can interact with a variety of cellular targets and pathways . These interactions can lead to changes in cell function and physiology, contributing to their medicinal properties.

Biochemical Pathways

It has been suggested that triterpenoids may be biosynthesized in different tissues and then transported . This suggests that this compound may influence a variety of biochemical pathways, depending on the tissue in which it is present.

Pharmacokinetics

It is known that triterpenoids, the class of compounds to which this compound belongs, can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

It has been suggested that triterpenoids, the class of compounds to which this compound belongs, can have a variety of effects on cells, including anti-inflammatory, immunosuppressive, anti-tumor, and neuroprotective activities .

Action Environment

The action of this compound, like that of many other compounds, can be influenced by a variety of environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the cells or tissues in which the compound is present . .

Biochemische Analyse

Cellular Effects

Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are required to fully understand these effects.

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is also unclear how Camaldulenic acid affects metabolic flux or metabolite levels

Transport and Distribution

Future studies should focus on identifying any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of camaldulenic acid typically involves the oxidation of maslinic acid. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired oxidation state .

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from natural sources, such as the leaves and roots of specific plants. The extraction process involves solvent extraction followed by purification using chromatographic techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Camaldulenic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert this compound into less oxidized forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which may exhibit different pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

- Oleanolic acid

- Maslinic acid

- Arjunolic acid

- Enoxolone

- Quinovic acid

Camaldulenic acid stands out for its potent anti-inflammatory and anti-cancer properties, making it a valuable compound in scientific research and potential therapeutic applications.

Eigenschaften

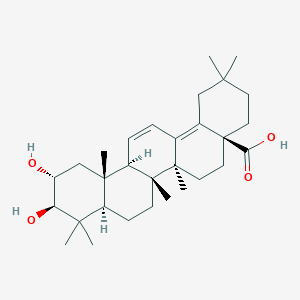

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8-9,20-23,31-32H,10-17H2,1-7H3,(H,33,34)/t20-,21+,22-,23+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLIZCATBHWOBV-JZQYXDLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1C=CC4=C5CC(CC[C@@]5(CC[C@@]24C)C(=O)O)(C)C)(C[C@H]([C@@H](C3(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

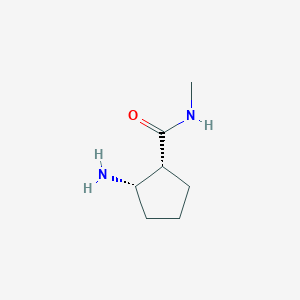

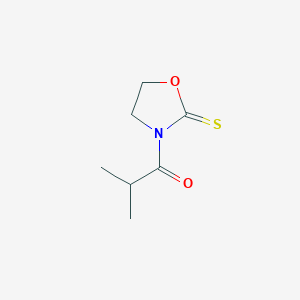

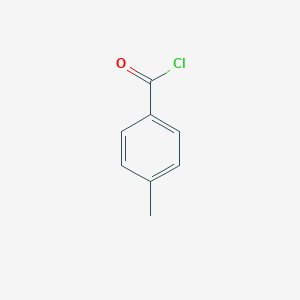

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

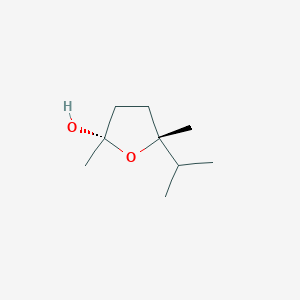

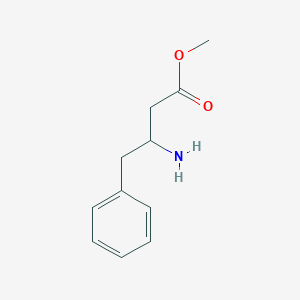

Feasible Synthetic Routes

Q1: What are the sources of Camaldulenic acid?

A1: this compound has been isolated from various plant sources. It was first discovered in the leaves of Eucalyptus camaldulensis var. obtusa []. Further research identified this compound in the root barks of Ulmus pumila [, ] and the twigs of Euonymus alatus []. This suggests a potentially broader distribution of this compound in the plant kingdom.

Q2: Does this compound exhibit any biological activity?

A2: While this compound itself has not been extensively studied for biological activity, closely related compounds isolated from Euonymus alatus alongside this compound, namely 11-keto-beta-boswellic acid and acetyl 11-keto-beta-boswellic acid, showed significant anti-tumor activities against BEL-7402 and HCT-8 cell lines in vitro []. This finding suggests that this compound, with its structural similarities to these compounds, may also possess interesting biological properties warranting further investigation.

Q3: What is the molecular formula and structure of this compound?

A3: this compound possesses the molecular formula C30H48O3 []. Its structure is characterized as a pentacyclic triterpenoid with a carboxyl group at position C-28 and two hydroxyl groups at positions C-2α and C-3β. Notably, it features a double bond between C-11 and C-13 and another between C-13 and C-18, forming a diene system [].

Q4: Are there any studies on the biosynthesis of this compound?

A4: While research specifically focusing on the biosynthetic pathway of this compound is limited, a study on Momordica charantia investigated the role of oxidosqualene cyclases (OSCs) in triterpene synthesis []. This research identified nine OSC-encoding genes and found that overexpression of McOSC7 led to increased accumulation of various triterpenes, including this compound []. This finding suggests that specific OSCs could play a crucial role in the biosynthesis of this compound, paving the way for further exploration into its biosynthetic pathway in various plant species.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)

![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)

![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)

![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)